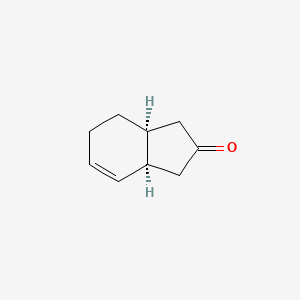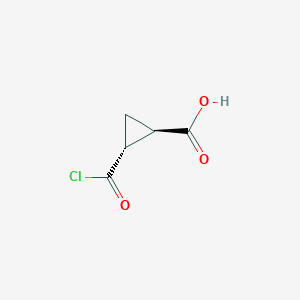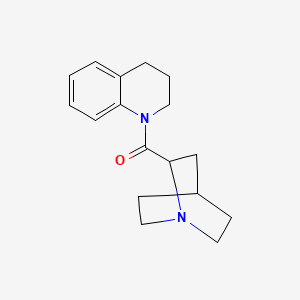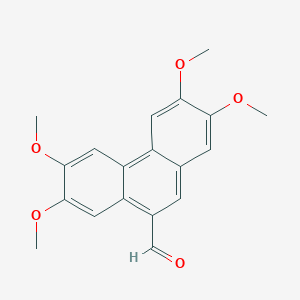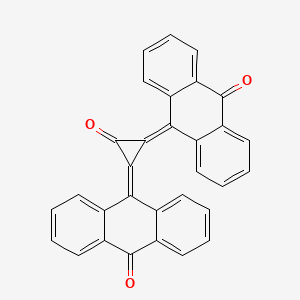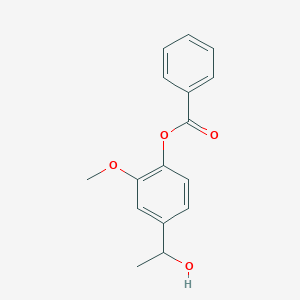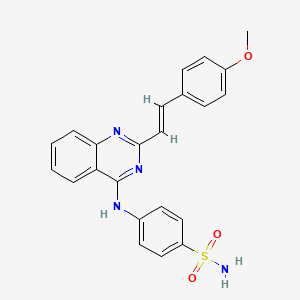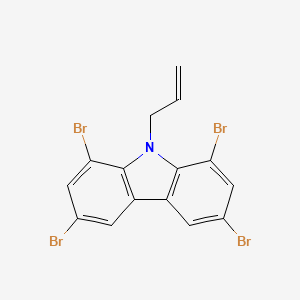
1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their applications in organic electronics, photonics, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole typically involves the bromination of carbazole followed by the introduction of the prop-2-EN-1-YL group. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The prop-2-EN-1-YL group can be introduced through a substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce double bonds in the prop-2-EN-1-YL group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological processes and as a probe in biochemical assays.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties can influence the performance of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrabromo-9H-carbazole: Lacks the prop-2-EN-1-YL group but shares the brominated carbazole core.
9-(prop-2-EN-1-YL)-9H-carbazole: Lacks the bromine atoms but contains the prop-2-EN-1-YL group.
1,3,6,8-Tetrachloro-9-(prop-2-EN-1-YL)-9H-carbazole: Similar structure with chlorine atoms instead of bromine.
Uniqueness
1,3,6,8-Tetrabromo-9-(prop-2-EN-1-YL)-9H-carbazole is unique due to the combination of bromine atoms and the prop-2-EN-1-YL group, which can impart distinct electronic and steric properties
Properties
CAS No. |
66294-06-2 |
|---|---|
Molecular Formula |
C15H9Br4N |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
1,3,6,8-tetrabromo-9-prop-2-enylcarbazole |
InChI |
InChI=1S/C15H9Br4N/c1-2-3-20-14-10(4-8(16)6-12(14)18)11-5-9(17)7-13(19)15(11)20/h2,4-7H,1,3H2 |
InChI Key |
GFJOLGDLOHCSBS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


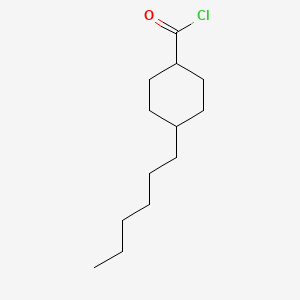
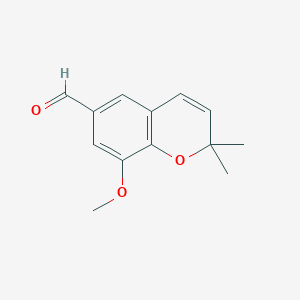
![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
